4-(1,3-Dioxan-2-yl)phenylZinc bromide
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Overview
Description
4-(1,3-Dioxan-2-yl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)phenylzinc bromide typically involves the reaction of 4-bromo-1,3-dioxane with phenylzinc bromide in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps stabilize the organozinc compound. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include continuous flow reactors to maintain consistent quality and yield. The compound is then purified and concentrated to achieve the desired 0.50 M solution in THF.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at low temperatures to prevent decomposition.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, alkanes, and alkenes, depending on the specific reaction and reagents used.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and reagents. The zinc atom acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxan-2-ylethyl)zinc bromide
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide
Uniqueness
4-(1,3-Dioxan-2-yl)phenylzinc bromide is unique due to its specific structure, which combines the reactivity of the phenylzinc bromide moiety with the stability provided by the 1,3-dioxane ring. This combination allows for selective and efficient reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C10H11BrO2Zn |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
MCKQRCFECGBQQN-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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